molecular formula C23H26O9S B12790571 Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate CAS No. 810-14-0

Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate

Cat. No.: B12790571
CAS No.: 810-14-0
M. Wt: 478.5 g/mol
InChI Key: RINMPOBBPDDHTB-UHFFFAOYSA-N
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Description

Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate is a complex organic compound with a unique structure that includes multiple methoxy groups and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the core naphthofuran structure: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of methoxy groups: Methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Sulfonation: The sulfonate ester is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The methoxy and sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution could introduce new functional groups in place of the methoxy or sulfonate groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study biochemical pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate.

    Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-phosphate: Similar structure but with a phosphate group instead of a sulfonate.

Uniqueness

The presence of the sulfonate ester in Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate distinguishes it from similar compounds. This functional group can impart unique chemical and physical properties, such as increased solubility in water and potential for specific interactions with biological molecules.

Properties

CAS No.

810-14-0

Molecular Formula

C23H26O9S

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-5-sulfonate

InChI

InChI=1S/C23H26O9S/c1-27-17-7-6-12(8-18(17)28-2)20-13-10-19(29-3)21(30-4)22(33(25,26)31-5)14(13)9-15-16(20)11-32-23(15)24/h6-8,10,15-16,20H,9,11H2,1-5H3

InChI Key

RINMPOBBPDDHTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(=O)C3CC4=C(C(=C(C=C24)OC)OC)S(=O)(=O)OC)OC

Origin of Product

United States

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